4-(difluoromethyl)-1H-pyrazole
Overview
Description
4-(Difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group at the 4-position. This compound exhibits unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(difluoromethyl)-1H-pyrazole derivatives is the enzyme cyclooxygenase-2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound derivatives interact with cyclooxygenase-2 through molecular docking . The strong affinity of certain derivatives towards the enzyme is attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of cyclooxygenase-2 by this compound derivatives affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase-2, these derivatives reduce the production of prostaglandins, thereby alleviating symptoms associated with inflammation .
Pharmacokinetics
The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of cyclooxygenase-2, these derivatives decrease the production of prostaglandins, which are key mediators of inflammation . This results in the alleviation of symptoms associated with inflammation, such as pain and swelling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, which are derivatives of this compound, are restricted by the reaction environment . .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that derivatives of this compound exhibit strong binding affinities with cyclooxygenase-2 (COX-2) enzymes. These interactions are characterized by the formation of hydrogen bonds and hydrophobic interactions, which contribute to the compound’s stability and reactivity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anti-inflammatory, antibacterial, antifungal, and anticancer properties, impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity. The compound’s lipophilicity also plays a role in its distribution across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1H-pyrazole typically involves the reaction of hydrazine with difluoromethyl ketones or esters under acidic or basic conditions. Another common method is the cyclization of difluoromethyl-substituted hydrazones.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of specialized reactors and catalysts to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazoles with different functional groups.
Scientific Research Applications
4-(Difluoromethyl)-1H-pyrazole is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of agrochemicals and materials science.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-pyrazole
4-(Fluoromethyl)-1H-pyrazole
4-(Chloromethyl)-1H-pyrazole
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Properties
IUPAC Name |
4-(difluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFOWRRDDWWJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-69-3 | |
Record name | 4-(difluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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